molecular formula C18H15NO2 B13726134 1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one

Cat. No.: B13726134
M. Wt: 277.3 g/mol
InChI Key: ULWQHGIPTCWYOI-UHFFFAOYSA-N
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Description

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 6-benzyloxyindole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Scientific Research Applications

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research has shown that indole derivatives, including this compound, may have potential as therapeutic agents for diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, leading to increased levels of neurotransmitters in the brain. This can result in neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases.

Comparison with Similar Compounds

1-(6-(Benzyloxy)-1H-indol-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

1-(6-phenylmethoxyindol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C18H15NO2/c1-2-18(20)19-11-10-15-8-9-16(12-17(15)19)21-13-14-6-4-3-5-7-14/h2-12H,1,13H2

InChI Key

ULWQHGIPTCWYOI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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